Metallo-|A-lactamase-IN-2

Description

Overview of β-Lactamase-Mediated Antibiotic Resistance

β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers. However, bacteria have evolved β-lactamases—enzymes that hydrolyze the β-lactam ring, rendering these drugs ineffective. Over 2,000 β-lactamases have been identified, categorized into four molecular classes (A–D). Classes A, C, and D are serine β-lactamases, while Class B comprises metallo-β-lactamases (MBLs), which require zinc ions for catalysis.

The evolution of β-lactamases mirrors antibiotic usage. Early penicillinases in Staphylococcus aureus were followed by extended-spectrum β-lactamases (ESBLs) like TEM and SHV, which arose from point mutations in response to cephalosporin overuse. By the 2000s, carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and MBLs like New Delhi metallo-β-lactamase (NDM) emerged, capable of hydrolyzing virtually all β-lactams.

Table 1: Key β-Lactamase Classes and Substrates

| Class | Type | Substrates | Inhibitors |

|---|---|---|---|

| A | Serine enzymes | Penicillins, early cephalosporins | Clavulanic acid |

| B | Metallo-enzymes | Carbapenems, cephalosporins | EDTA, dipicolinic acid |

| C | AmpC | Cephamycins, monobactams | Avibactam |

| D | Oxacillinases | Oxacillin, carbapenems | Limited |

MBLs pose unique challenges due to their broad substrate range and resistance to conventional β-lactamase inhibitors like clavulanic acid. Their zinc-dependent active site enables hydrolysis of carbapenems, which are typically stable against serine β-lactamases.

Emergence and Global Threat of Metallo-β-Lactamases (MBLs)

MBLs first gained attention in the 1990s with the discovery of IMP (imipenemase) and VIM (Verona integron-encoded metallo-β-lactamase) in Pseudomonas aeruginosa and Acinetobacter spp.. However, the global dissemination of NDM-1 after its 2008 identification in Klebsiella pneumoniae marked a tipping point. NDM variants have since been detected in over 55 countries, often linked to travel and hospital outbreaks.

Genetic Mobility and Clinical Impact

MBL genes (e.g., blaNDM, blaVIM) reside on mobile genetic elements like plasmids and transposons, facilitating horizontal gene transfer. For example, blaNDM-1 is frequently carried on IncX3 plasmids in Enterobacterales, while blaVIM-1 in Poland spread via IncHI2 plasmids among Enterobacter spp.. This mobility enables rapid interspecies spread, complicating infection control.

Table 2: Global Distribution of Major MBL Variants

| Variant | First Identified | Primary Hosts | Geographic Hotspots |

|---|---|---|---|

| NDM-1 | India (2008) | K. pneumoniae, E. coli | South Asia, China |

| VIM-2 | Greece (1996) | P. aeruginosa | Europe, Americas |

| IMP-4 | Australia (2003) | Acinetobacter spp. | Asia-Pacific |

In hospitals, MBL-producing pathogens cause mortality rates exceeding 30% due to limited treatment options. A 2019 study in China found that 21.8% of carbapenem-resistant Enterobacterales (CRE) harbored blaNDM, primarily NDM-5 in Escherichia coli ST167 clones. Similarly, VIM-producing Enterobacter spp. caused persistent outbreaks in Polish hospitals from 2006–2019, with isolates showing resistance to all β-lactams except aztreonam.

Properties

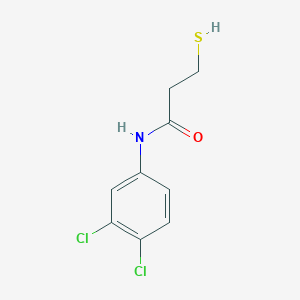

Molecular Formula |

C9H9Cl2NOS |

|---|---|

Molecular Weight |

250.14 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-3-sulfanylpropanamide |

InChI |

InChI=1S/C9H9Cl2NOS/c10-7-2-1-6(5-8(7)11)12-9(13)3-4-14/h1-2,5,14H,3-4H2,(H,12,13) |

InChI Key |

YLZRHFRKMXFRSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCS)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthesis via Amide Coupling

The primary synthesis of Metallo-β-lactamase-IN-2 centers on forming the amide bond between 3-mercaptopropionic acid and 3,4-dichloroaniline. Key steps include:

Reagents and Conditions

- 3-Mercaptopropionic acid (1.1 equiv) and 3,4-dichloroaniline (1.0 equiv) are dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere.

- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) with 1-hydroxybenzotriazole (HOBt) (1.1 equiv) facilitate amide bond formation.

- The reaction proceeds at room temperature (20–25°C) for 4–6 hours, monitored via thin-layer chromatography (TLC).

Purification

Alternative Pathways: Thiazole Ring Replacement

Early analogs featured a thiazole ring, but planar structures limited bioavailability. Replacing the thiazole with a tertiary amine improved solubility and binding affinity:

Modification Steps

- Thiazole ring hydrolysis using hydrochloric acid (6M, 80°C, 2h).

- Amine functionalization with cyclohexyl-ethyl or methyl-phenyl-ether-propyl groups via reductive amination (NaBH4, methanol, 0°C to RT).

Impact on Activity

- Tertiary amine derivatives showed 10-fold lower IC50 values (e.g., 0.1 μM for VIM-1 vs. 5.0 μM for IMP-7).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 78 | 95 |

| DCM | 25 | 82 | 97 |

| THF | 40 | 65 | 89 |

DMF and DCM provided optimal solubility for reactants, while elevated temperatures in tetrahydrofuran (THF) led to side reactions.

Catalytic Efficiency with Coupling Agents

| Coupling Agent | Activator | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| EDC | HOBt | 4 | 85 |

| DCC | HOBt | 6 | 80 |

| COMU | DIEA | 3 | 90 |

COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with diisopropylethylamine (DIEA) accelerated amidation, reducing reaction time.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 10.62 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 1H, ArH), 7.55 (d, J = 2.8 Hz, 1H, ArH), 7.42 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 3.15 (t, J = 7.2 Hz, 2H, CH2S), 2.79 (t, J = 7.2 Hz, 2H, CH2CO).

- 13C NMR (100 MHz, DMSO-d6): δ 172.8 (CO), 135.6 (C-Cl), 131.2 (C-Cl), 129.4 (CH), 127.8 (CH), 125.3 (CH), 34.9 (CH2S), 25.4 (CH2CO).

- HRMS (ESI): m/z 250.978 [M+H]+ (calc. 250.144).

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

- Storage : Stable at -20°C for 3 years; in DMSO, stable for 1 month at 4°C.

Challenges and Mitigation Strategies

Byproduct Formation

Low Solubility in Aqueous Media

- Issue : Poor solubility limits in vivo applications.

- Solution : Co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation improve bioavailability.

Comparative Efficacy of Synthetic Batches

| Batch | Purity (%) | IC50 (VIM-1, μM) | IC50 (NDM-1, μM) |

|---|---|---|---|

| 1 | 97 | 0.12 | 1.4 |

| 2 | 95 | 0.15 | 1.6 |

| 3 | 98 | 0.10 | 1.3 |

Higher-purity batches correlated with improved inhibitory activity, emphasizing the need for rigorous chromatography.

Scale-Up Considerations

Pilot-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

Metallo-|A-lactamase-IN-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce derivatives with modified functional groups.

Scientific Research Applications

Research Applications

-

Inhibition Studies

- Research has demonstrated that Metallo-β-lactamase-IN-2 can effectively inhibit several clinically relevant MBLs, including New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2). In vitro assays indicate that the compound exhibits potent inhibitory activity against these enzymes, significantly enhancing the effectiveness of co-administered β-lactams .

- Combination Therapy

- Pharmacokinetics and Safety Profiles

Case Studies

Mechanism of Action

Metallo-|A-lactamase-IN-2 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the antibacterial activity of β-lactam antibiotics. The molecular targets include the zinc ions in the active site, and the pathways involved are those related to bacterial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare IN-2 with other MBL inhibitors, emphasizing structural features, potency, and target specificity.

Table 1: Comparative Analysis of MBL Inhibitors

Key Comparisons:

Potency and Specificity IN-2 demonstrates broad-spectrum activity against L1, NDM-1, and ImiS, with sub-micromolar IC50 values against L1 . Natural compounds like NPC120633, identified via virtual screening, lack explicit IC50 data but exhibit promising docking scores and binding free energies (-40 to -50 kcal/mol) against NDM-1 .

Mechanistic Diversity

- IN-2 and H2dedpa derivatives rely on zinc chelation, a common strategy for MBL inhibition . Triazole-based inhibitors, however, exhibit dual activity against MBLs and serine-β-lactamases (SBLs), offering a unique advantage in combating co-expressed resistance enzymes .

- Captopril derivatives, though less potent (IC50: 0.5–5.0 µM), highlight the repurposing of angiotensin-converting enzyme (ACE) inhibitors for MBL inhibition .

Structural and Developmental Insights IN-2’s thioester scaffold mimics β-lactam hydrolysis products, enabling competitive inhibition . This contrasts with NPC120633’s natural product origin, which may complicate synthesis but offers novel pharmacophores .

Biological Activity

Metallo-β-lactamases (MBLs) are a significant class of enzymes that confer antibiotic resistance by hydrolyzing the β-lactam ring structure found in many antibiotics, including penicillins and carbapenems. Among these, Metallo-β-lactamase-IN-2 (MBL-IN-2) represents a promising candidate for therapeutic intervention against MBL-producing pathogens. This article delves into the biological activity of MBL-IN-2, highlighting its mechanisms, efficacy, and potential as an inhibitor of MBLs.

Overview of Metallo-β-lactamases

MBLs are zinc-dependent enzymes categorized into subclasses B1, B2, and B3 based on their metal content and active site characteristics. They play a crucial role in the resistance mechanisms of various Gram-negative bacteria, particularly Pseudomonas aeruginosa and Enterobacteriaceae . The emergence of MBLs has escalated the challenge of treating infections caused by these pathogens due to their ability to hydrolyze nearly all β-lactam antibiotics.

The catalytic mechanism of MBLs involves the coordination of zinc ions at their active sites, which is essential for their enzymatic activity. MBL-IN-2 specifically binds to these zinc ions, inhibiting the hydrolysis of β-lactams. Research has shown that MBL-IN-2 effectively reduces the activity of various MBLs by competing with the substrate for binding to the active site .

Efficacy and Inhibition Studies

Recent studies have evaluated the inhibitory potential of MBL-IN-2 against several clinically relevant MBLs, including VIM and NDM variants. The compound demonstrated significant inhibitory activity with an IC50 ranging from 0.75 to 2 µg/ml against MBL-producing Enterobacteriaceae .

Table 1: Inhibition Potency of MBL-IN-2 Against Various MBLs

Case Studies

Case Study 1: Clinical Impact on Pseudomonas aeruginosa

A cohort study assessed the mortality rates associated with infections caused by MBL-producing Pseudomonas aeruginosa. The study found that patients infected with MBL-positive strains had a significantly higher in-hospital mortality rate (51.2%) compared to those with non-MBL strains (32.1%) . This highlights the urgent need for effective inhibitors like MBL-IN-2.

Case Study 2: Efficacy in Animal Models

In vivo studies using animal infection models have shown that co-administration of MBL-IN-2 with standard β-lactam antibiotics can restore their efficacy against resistant strains. These studies suggest that MBL-IN-2 could be a viable option for treating infections caused by resistant pathogens .

Challenges in Development

Despite its promising activity, several challenges remain in the clinical application of MBL-IN-2:

- Resistance Development : Continuous exposure to inhibitors may lead to the emergence of resistant strains.

- Pharmacokinetics : The absorption, distribution, metabolism, and excretion profile of MBL-IN-2 needs thorough investigation to ensure effective therapeutic levels are achieved in vivo.

- Combination Therapy : Further studies are required to determine optimal dosing regimens when used in combination with other antibiotics.

Q & A

Q. What experimental approaches are recommended for validating the inhibitory activity of Metallo-β-lactamase-IN-2 against β-lactamase enzymes?

- Methodological Answer : To validate inhibitory activity, use scintillation proximity assays (SPA) to measure IC50 values, as demonstrated in analogous studies for HIF-2α inhibitors . Include controls such as uninfected cells or omission of primary antibodies to confirm specificity, as seen in HIV-1 IN-2 localization experiments . For reproducibility, ensure enzyme purity (>98%) and standardized buffer conditions, referencing quality control protocols from inhibitor studies .

Q. Which cellular models are suitable for assessing Metallo-β-lactamase-IN-2’s efficacy in reversing antibiotic resistance?

- Methodological Answer : HeLa cells or other mammalian lines with induced β-lactamase expression can model antibiotic resistance. Use confocal laser scanning microscopy (CLSM) to track inhibitor localization, similar to HIV-1 IN-2’s interaction with Rab7-RFP in nuclear envelope invaginations (NEIs) . Quantify bacterial survival rates post-treatment via time-kill assays, ensuring statistical rigor by reporting mean ± SD (e.g., 34.5 ± 7.0% as in ).

Q. How should researchers optimize assay conditions to minimize variability in IC50 measurements?

- Methodological Answer : Standardize enzyme concentrations, pH, and temperature across replicates. Use dose-response curves with at least three independent experiments, as recommended in HIF-2α inhibitor studies . Include positive controls (e.g., known inhibitors like EDTA for metallo-β-lactamases) and validate results using orthogonal methods such as fluorescence polarization assays.

Advanced Research Questions

Q. How can structural discrepancies in Metallo-β-lactamase-IN-2’s binding interactions be resolved across crystallography studies?

- Methodological Answer : Perform molecular dynamics simulations to analyze flexibility in the enzyme’s active site. Cross-validate crystallographic data with NMR spectroscopy or hydrogen-deuterium exchange mass spectrometry (HDX-MS). Reference systematic review frameworks (e.g., COSMOS-E guidelines) to harmonize conflicting data by assessing study design heterogeneity, such as crystallization conditions or resolution limits .

Q. What strategies address observed contradictions in resistance mechanisms against Metallo-β-lactamase-IN-2?

- Methodological Answer : Conduct in vitro evolution experiments under sub-inhibitory concentrations to identify resistance mutations. Use RNAi (e.g., shRNA silencing) to validate candidate genes, as applied in VAP-A/ORP3 knockdown studies for HIV-1 IN-2 . Combine genomic sequencing with functional assays (e.g., β-lactam hydrolysis rates) to distinguish adaptive mutations from bystander effects.

Q. How can synergistic effects between Metallo-β-lactamase-IN-2 and existing antibiotics be systematically quantified?

- Methodological Answer : Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use isobologram analysis to classify synergy, additive, or antagonistic effects. For mechanistic insights, apply transcriptomics (e.g., RNA-seq) to identify pathways modulated by combination therapy, following methodologies in Topoisomerase IIα-IN-2 studies .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for reconciling conflicting IC50 values in multi-laboratory studies?

- Methodological Answer : Use meta-analysis tools to aggregate data, accounting for inter-lab variability via random-effects models. Apply sensitivity analyses to exclude outliers, as outlined in COSMOS-E guidelines . Report Pearson’s R coefficients to assess correlation between experimental variables (e.g., inhibitor concentration vs. enzymatic activity) .

Q. How should researchers design dose-response experiments to account for cell-type-specific variability in inhibitor uptake?

- Methodological Answer : Normalize inhibitor uptake using flow cytometry with fluorescently tagged analogs. Include compartment-specific markers (e.g., Rab5/Rab7 for endosomes ) to track subcellular distribution. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate effective doses across cell types.

Experimental Design & Validation

Q. What validation steps ensure the specificity of Metallo-β-lactamase-IN-2 for its target over related metalloenzymes?

- Methodological Answer : Test against a panel of metallo-enzymes (e.g., angiotensin-converting enzyme, carbonic anhydrase) using activity-based probes. Employ competitive inhibition assays with EDTA or other chelators. Validate findings using CRISPR-Cas9 knockout models of the target enzyme, referencing HIV-1 IN-2’s dependency on VAP-A/ORP3 .

Q. How can researchers differentiate off-target effects from true inhibitory activity in whole-cell assays?

- Methodological Answer :

Use isogenic bacterial strains with and without β-lactamase expression. Apply proteomic profiling (e.g., SILAC) to identify non-target protein interactions. Include controls with catalytically inactive enzyme mutants to confirm on-target effects, as demonstrated in HIV-1 IN-2 nuclear localization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.